molecular formula C7H8BrCl2N B13458515 4-bromo-3-chloro-N-methylanilinehydrochloride

4-bromo-3-chloro-N-methylanilinehydrochloride

Cat. No.: B13458515
M. Wt: 256.95 g/mol
InChI Key: FKHZVNSDLICZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-chloro-N-methylanilinehydrochloride is an organic compound with the molecular formula C7H9BrClN. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is typically used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methylanilinehydrochloride typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination and Chlorination: The amine group is protected, and the bromine and chlorine atoms are introduced at the 4 and 3 positions, respectively.

    Methylation: The protected amine group is then methylated to form N-methylaniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methylanilinehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-bromo-3-chloro-N-methylanilinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methyl group, influence the compound’s reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact pathways involved vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3-chloro-N-methylanilinehydrochloride is unique due to the presence of both bromine and chlorine atoms on the aniline ring, which imparts distinct chemical properties. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95 g/mol

IUPAC Name

4-bromo-3-chloro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H

InChI Key

FKHZVNSDLICZSU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Br)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.